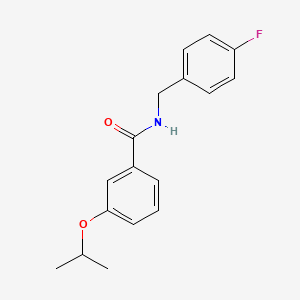![molecular formula C17H23N3O2 B5397762 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol](/img/structure/B5397762.png)
3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol, also known as DOI, is a synthetic compound that belongs to the family of hallucinogenic drugs called phenethylamines. It was first synthesized in 1970 and has been used extensively in scientific research to study the mechanism of action of hallucinogens and their effects on the brain.
作用机制
The mechanism of action of 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol is primarily mediated through its interaction with the serotonin 5-HT2A receptor. Activation of this receptor leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in the regulation of various physiological processes, including neurotransmitter release, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has also been shown to increase the expression of various immediate early genes, such as c-fos and egr-1, which are involved in the regulation of gene expression and synaptic plasticity.
实验室实验的优点和局限性
The advantages of using 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol in scientific research include its potency and selectivity for the 5-HT2A receptor, as well as its ability to activate various intracellular signaling pathways. However, there are also limitations to its use, including its potential for toxicity and its ability to induce hallucinations in humans.
未来方向
Future research on 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol and other hallucinogenic drugs will likely focus on their potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. Additionally, further research on the mechanisms of action of these drugs may lead to the development of novel pharmacological agents for the treatment of these disorders.
合成方法
The synthesis of 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol involves the reaction of 1-(1H-indol-7-yl)propan-2-amine with formaldehyde and dimethylamine in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
科学研究应用
3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has been used extensively in scientific research to study the mechanism of action of hallucinogens and their effects on the brain. It is commonly used as a tool to study the serotonin 5-HT2A receptor, which is the primary target of many hallucinogenic drugs. 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has been shown to be a potent agonist of the 5-HT2A receptor, leading to the activation of various signaling pathways in the brain.
属性
IUPAC Name |
[3-[(dimethylamino)methyl]-3-hydroxypiperidin-1-yl]-(1H-indol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-19(2)11-17(22)8-4-10-20(12-17)16(21)14-6-3-5-13-7-9-18-15(13)14/h3,5-7,9,18,22H,4,8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDAPBXTLKMLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(C1)C(=O)C2=CC=CC3=C2NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5397688.png)
![3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5397690.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5397705.png)
![3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone](/img/structure/B5397712.png)
![5-[(2,3-dihydro-1,4-benzodioxin-5-yloxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5397723.png)
![2-(5-amino-1H-tetrazol-1-yl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5397732.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5397747.png)
![4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide](/img/structure/B5397750.png)
![2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5397751.png)
![N-cyclopropyl-1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5397769.png)

![2-{[3-(1-adamantyl)-3-oxo-1-propen-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5397781.png)
![2-ethyl-7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5397784.png)